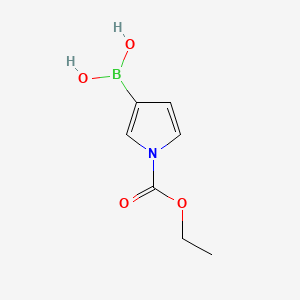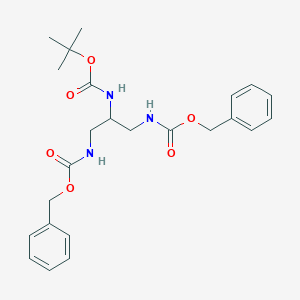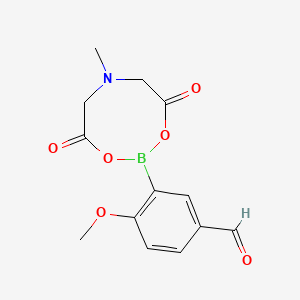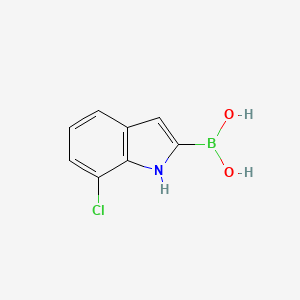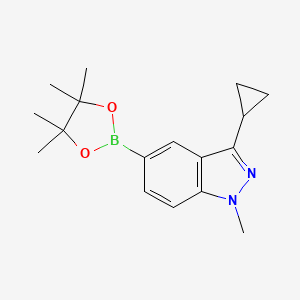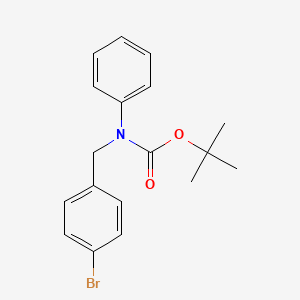
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is a chemical compound with the molecular formula C8H4BF6KO. It is a potassium salt of a boronic acid derivative, characterized by the presence of trifluoroacetyl and phenyl groups. This compound is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate can be synthesized through a multi-step process involving the reaction of boronic acids with potassium bifluoride (KHF2) as a fluorinating agent . The general reaction conditions include:
Reagents: Boronic acid, potassium bifluoride
Solvents: Typically, anhydrous solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures
Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Acylation: The compound can act as an acylating agent, introducing the trifluoroacetyl group into other molecules.
Common Reagents and Conditions
Reagents: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents like THF or DMSO, under inert atmosphere, and at moderate temperatures.
Major Products
The major products formed from these reactions include trifluoroacetylated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate involves its ability to act as a nucleophilic reagent. The trifluoroacetyl group can participate in nucleophilic substitution and acylation reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroacetate: A related compound with similar reactivity, used in trifluoromethylation reactions.
Potassium phenyltrifluoroborate: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
Potassium trifluoro(3-(2,2,2-trifluoroacetyl)phenyl)borate is unique due to the presence of both trifluoroacetyl and phenyl groups, which confer distinct reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
potassium;trifluoro-[3-(2,2,2-trifluoroacetyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BF6O.K/c10-8(11,12)7(16)5-2-1-3-6(4-5)9(13,14)15;/h1-4H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCXNSMWRMCWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BF6KO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-chloro-[1,1'-biphenyl]-4-amine](/img/structure/B8248849.png)
![6-Bromo-5-methylbenzo[B]thiophene](/img/structure/B8248857.png)

